Bicyclo[2.2.2]octan-1-amine
Overview
Description
Bicyclo[222]octan-1-amine is a bicyclic amine compound with the molecular formula C8H15N It is characterized by a unique structure where two cyclohexane rings are fused together, sharing three carbon atoms
Mechanism of Action
Mode of Action
The mode of action of Bicyclo[22It’s known that the compound has a unique structure that could potentially interact with various biological targets . .
Biochemical Pathways
The biochemical pathways affected by Bicyclo[22The compound’s unique structure suggests it could potentially interact with various biochemical pathways . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]octan-1-amine can be synthesized through several methods. One common approach involves the reduction of bicyclo[2.2.2]octanone using lithium aluminum hydride, followed by amination with ammonia or an amine source under high-pressure conditions . Another method includes the catalytic hydrogenation of bicyclo[2.2.2]octene in the presence of an amine .
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale catalytic hydrogenation processes. These processes often utilize palladium or platinum catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Bicyclo[2.2.2]octanone.
Reduction: Bicyclo[2.2.2]octane.
Substitution: Various substituted bicyclo[2.2.2]octane derivatives.
Scientific Research Applications
Bicyclo[2.2.2]octan-1-amine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[3.2.1]octane: This compound has a larger ring system and different chemical properties.
Bicyclo[1.1.1]pentane: Known for its strained structure, it has different reactivity compared to bicyclo[2.2.2]octan-1-amine.
Uniqueness
This compound is unique due to its stability and versatility in chemical reactions. Its rigid structure provides high specificity in binding interactions, making it a valuable compound in various research and industrial applications .
Biological Activity
Bicyclo[2.2.2]octan-1-amine is a bicyclic amine compound with significant potential in various biological applications. Its unique structure allows it to serve as a scaffold for drug development, particularly in the synthesis of enzyme inhibitors and receptor modulators. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Overview of this compound
- Chemical Formula : C8H15N
- Molecular Structure : Characterized by two fused cyclohexane rings sharing three carbon atoms, providing a rigid framework conducive to biological interactions.
Mode of Action
This compound interacts with various biological targets due to its structural properties. It has been shown to modulate several biochemical pathways, which can lead to therapeutic effects in different disease models.
Biochemical Pathways
Research indicates that this compound can influence:
- Cell Signaling : It may affect pathways involving cyclin-D1 and TGF-β signaling, which are crucial in cell proliferation and differentiation.
- Enzyme Activity : Potential inhibition of prenyl-transferase activity has been noted, which is relevant in cancer biology.
Antiproliferative Effects
This compound has demonstrated antiproliferative activity by:
- Inducing apoptosis in cancer cell lines.
- Modulating the expression of proteins involved in cell cycle regulation, such as cyclin-B and cyclin-D1.
Anti-inflammatory Properties
Studies have reported that the compound can:
- Inhibit pro-inflammatory cytokines (IL-1β, IL-6) and enzymes (COX-2).
- Modulate NF-κB pathways, reducing inflammation in various models.
Antioxidant Activity
The compound has shown potential as an antioxidant by:
- Reducing reactive oxygen species (ROS) production.
- Enhancing the activity of antioxidant enzymes like superoxide dismutase and catalase.
Case Studies
-
Synthesis and Biological Evaluation :
A study focused on synthesizing bicyclic β-amino acids derived from bicyclo[2.2.2]octane highlighted their role in drug design. These derivatives exhibited significant biological activities, including anticancer effects and modulation of neurotransmitter systems . -
Development of Enzyme Inhibitors :
Research has indicated that this compound derivatives can serve as effective enzyme inhibitors for targets involved in metabolic diseases . These compounds were synthesized through novel methods that enhance their bioavailability and efficacy. -
Pharmacological Studies :
Various pharmacological studies have assessed the impact of this compound on cancer cell lines, demonstrating its ability to induce apoptosis and inhibit tumor growth through multiple pathways .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
bicyclo[2.2.2]octan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-8-4-1-7(2-5-8)3-6-8/h7H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLQDVVELGHZMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338616 | |
Record name | Bicyclo[2.2.2]octan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-42-6 | |
Record name | Bicyclo[2.2.2]octan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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